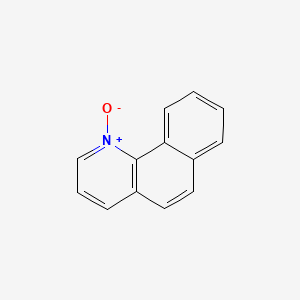

Benzo(h)quinoline, 1-oxide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

17104-70-0 |

|---|---|

Molecular Formula |

C13H9NO |

Molecular Weight |

195.22 g/mol |

IUPAC Name |

1-oxidobenzo[h]quinolin-1-ium |

InChI |

InChI=1S/C13H9NO/c15-14-9-3-5-11-8-7-10-4-1-2-6-12(10)13(11)14/h1-9H |

InChI Key |

ZXRYLHUIZFXIIL-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC3=C2[N+](=CC=C3)[O-] |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2[N+](=CC=C3)[O-] |

Other CAS No. |

17104-70-0 |

Origin of Product |

United States |

Synthetic Methodologies for Benzo H Quinoline, 1 Oxide and Its Structural Analogues

Direct Oxidation Routes to Benzo(h)quinoline, 1-oxide

The most straightforward approach to synthesizing this compound is the direct oxidation of the nitrogen atom in the benzo[h]quinoline (B1196314) scaffold. This transformation can be achieved using a variety of oxidizing agents, from traditional peroxy acids to more contemporary, environmentally benign systems.

Historically, the N-oxidation of aza-aromatic compounds, including quinolines and their annulated analogues, has been accomplished using strong oxidizing agents. wikipedia.org Peroxy acids are among the most common reagents for this transformation. ontosight.ainih.gov A general procedure involves dissolving the parent heterocycle in a suitable solvent, such as dichloromethane (B109758) (CH2Cl2), and treating it with meta-chloroperoxybenzoic acid (m-CPBA). nih.govacs.org The reaction typically proceeds at room temperature to afford the corresponding N-oxide in good yields. Hydrogen peroxide has also been documented as an effective oxidant for this purpose. ontosight.ai The choice of oxidant and reaction conditions can be crucial for achieving high selectivity and yield, especially in the presence of other oxidizable functional groups. nih.gov

| Oxidizing Agent | Typical Solvent | Temperature | Reference |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (CH2Cl2) | Room Temperature | nih.govacs.org |

| Hydrogen Peroxide (H2O2) | Acetic Acid | Not specified | ontosight.ainih.gov |

| Peroxy acids (general) | Chloroform (B151607), Aqueous Dioxane | Not specified | nih.govgithub.io |

In line with the principles of sustainable chemistry, recent research has focused on developing greener methods for N-oxide synthesis. These approaches aim to replace hazardous reagents, reduce waste, and utilize catalytic systems. One innovative method involves the use of electrochemically generated peroxodicarbonate (PODIC) as a green platform oxidizer, which avoids the need to store and handle concentrated hydrogen peroxide solutions. acs.org This electrochemical method has been successfully applied to the N-oxidation of various quinolines and pyridines. acs.org

Other green strategies employ aqueous hydrogen peroxide as the primary oxidant in conjunction with recyclable catalysts. researchgate.net Examples include the use of tungstate-exchanged Mg-Al layered double hydroxides (LDH-WO4(2-)) and polyoxometallates, which can catalyze the N-oxidation of tertiary amines efficiently in water at room temperature. researchgate.net Additionally, the urea-hydrogen peroxide (UHP) adduct offers a stable, inexpensive, and easy-to-handle solid oxidant for the N-oxidation of nitrogen heterocycles under solvent-free or solid-state conditions. organic-chemistry.org

| Method | Oxidant | Catalyst / System | Key Advantages | Reference |

| Electrochemical Oxidation | Peroxodicarbonate (PODIC) | Electrochemical cell | Avoids concentrated H2O2 | acs.org |

| Catalytic Oxidation | Aqueous Hydrogen Peroxide | Tungstate-exchanged LDH | Recyclable catalyst, runs in water | researchgate.net |

| Solid-State Oxidation | Urea-Hydrogen Peroxide (UHP) | None (reagent-based) | Stable, inexpensive, solid oxidant | organic-chemistry.org |

| Catalytic Oxidation | Sodium Percarbonate | Rhenium-based catalysts | Mild reaction conditions | organic-chemistry.org |

Synthesis of Substituted this compound Derivatives

The synthesis of derivatives of this compound can be achieved through two primary strategies: modifying the benzo[h]quinoline core before the N-oxidation step or by direct functionalization of the pre-formed N-oxide.

This two-step approach allows for the introduction of a wide variety of substituents onto the benzo[h]quinoline skeleton using established synthetic methodologies. Once the desired substituted benzo[h]quinoline precursor is obtained, it is subjected to N-oxidation. For instance, 2,3,4-trisubstituted benzo[h]quinolines can be synthesized via a one-step cyclization reaction and subsequently oxidized using 35% hydrogen peroxide to yield the corresponding N-oxides. nih.govpreprints.org

Direct halogenation of benzo[h]quinoline provides another route to functionalized precursors. The reaction with N-bromosuccinimide (NBS) in concentrated sulfuric acid selectively yields 5-bromo-benzo[h]quinoline, which can then be further modified or directly oxidized to its N-oxide. researchgate.net Similarly, other substituted benzo[h]quinolines, such as those bearing cyanoacrylic acid units, are first prepared and then can be subjected to an oxidation step. nih.gov The N-oxidation of these substituted precursors generally follows the classical methods described previously, such as the use of m-CPBA. nih.govacs.org

| Precursor Synthesis Method | Example Precursor | Subsequent N-Oxidation Reagent | Reference |

| Cyclization from Nitrobutadiene Derivatives | 2,3,4-Trisubstituted benzo[h]quinolines | Hydrogen Peroxide (H2O2) | nih.govnih.gov |

| Direct Halogenation | 5-Bromo-benzo[h]quinoline | m-CPBA (implied) | researchgate.net |

| Knoevenagel Condensation | Benzo[h]quinolin-10-ol derivatives | Not specified | nih.gov |

| Vilsmeier-Haack / Gould-Jacobs | Chloro- and carboxylate-substituted benzo[h]quinolines | Not specified | psu.edu |

The N-oxide group can activate the heterocyclic ring, enabling direct functionalization that may be difficult to achieve on the parent benzo[h]quinoline. Transition metal-catalyzed C-H functionalization is a powerful tool for this purpose. For example, benzo[h]quinoline N-oxide has been shown to be a suitable substrate in gold-catalyzed C3-H functionalization reactions, allowing for the introduction of indole (B1671886) or aniline (B41778) nucleophiles at the C3 position. researchgate.net

Furthermore, rhodium(III) catalysis can achieve regioselective C8 arylation of quinoline (B57606) N-oxides with arylboronic acids, and this methodology has been extended to benzo[h]quinoline N-oxide. acs.org This reaction provides the 8-arylquinoline N-oxide, demonstrating precise control over which C-H bond is functionalized. nih.govacs.org In a more unconventional transformation, benzo[h]quinoline N-oxide can undergo a "skeletal editing" reaction, where treatment with a base like lithium bis(trimethylsilyl)amide (LiHMDS) and a sulfoxide (B87167) can mediate a nitrogen-to-carbon single atom swap, ultimately forming phenanthrene. chinesechemsoc.orgnih.gov

| Reaction Type | Catalyst / Reagent | Position Functionalized | Product Type | Reference |

| C-H Functionalization | Au catalyst | C3 | 3-Indolyl- or 3-Anilino-benzo[h]quinoline N-oxide | researchgate.net |

| C-H Arylation | Rh(III) catalyst | C8 | 8-Aryl-benzo[h]quinoline N-oxide | nih.govacs.org |

| Skeletal Editing | LiHMDS / Sulfoxide | N/A (Ring Transformation) | Phenanthrene | chinesechemsoc.org |

| Reaction with Carbanion | Methylsulfinyl carbanion | N/A (Deoxygenation/Rearrangement) | Phenanthrene | nih.govresearchgate.net |

Transition Metal-Catalyzed Synthetic Strategies Relevant to this compound Precursors

The synthesis of the benzo[h]quinoline core itself, the essential precursor to the N-oxide, has been significantly advanced by transition metal catalysis. These methods often provide high efficiency and functional group tolerance. Palladium-catalyzed C-H alkoxylation has been reported for benzo[h]quinoline, demonstrating a direct method to introduce alkoxy groups onto the precursor ring system. acs.org The mechanism of such transformations often involves the formation of a palladacycle intermediate, a key step in C-H activation. snnu.edu.cn

Rhodium catalysis has also been employed for the synthesis of axially chiral biaryls through the C-H activation of benzo[h]quinolines and coupling with diazonaphthoquinones. acs.org This highlights the utility of the benzo[h]quinoline nitrogen in directing the metal catalyst to a specific C-H bond for functionalization, a foundational concept for building complex precursors. acs.org These catalytic reactions provide access to a diverse range of substituted benzo[h]quinolines that can subsequently be oxidized to their corresponding N-oxides.

| Metal Catalyst | Reaction Type | Bond Formed | Relevance to Precursor Synthesis | Reference |

| Palladium (Pd) | C-H Alkoxylation | C-O | Direct functionalization of the benzo[h]quinoline core | acs.org |

| Rhodium (Rh) | C-H/C-H Cross-Coupling | C-C | Synthesis of axially chiral substituted benzo[h]quinolines | acs.org |

| Palladium (Pd) | C-H Amidation (Stoichiometric) | C-N | Demonstrates formation of palladacycle intermediates | snnu.edu.cn |

| Iridium (Ir) | N-Heterocyclization | C-N, C-C | Cyclization of naphthylamines with diols to form the core |

Regioselective and Stereoselective Synthetic Transformations

The controlled synthesis of specific isomers of benzo[h]quinoline derivatives is crucial for their application. Regioselective and stereoselective methods allow for the precise placement of functional groups and control over the spatial arrangement of atoms.

Regioselective Synthesis:

The N-oxide functional group is a powerful directing group in the regioselective functionalization of the quinoline core. Transition-metal-catalyzed C-H activation has emerged as a key strategy. For instance, Ru(II)-catalyzed C-H arylation of quinoline N-oxides with arylboronic acids has been shown to selectively yield 8-arylquinolines. nih.govacs.org In this process, the ruthenium catalyst exhibits dual activity by first facilitating the distal C-H activation and then promoting the in situ deoxygenation of the resulting arylated quinoline N-oxide. nih.govacs.org Conversely, employing a Rh(III)-catalyst under similar conditions leads to the formation of 8-arylquinoline N-oxides with excellent regioselectivity, preserving the N-oxide moiety. nih.govacs.org

Other metals like palladium have also been utilized. Pd(OAc)₂ can catalyze the C2-arylation of quinoline N-oxide with benzene (B151609), showing good regioselectivity. mdpi.com Furthermore, iron catalysts have been used for the C2-alkenylation of quinoline N-oxides. rsc.org

The synthesis of the benzo[h]quinoline scaffold itself can also be directed. Electrocyclization of 3-(naphthylamino)-2-alkene imines, triggered by ultraviolet light, provides a regioselective route to substituted benzo[h]quinolines with good to high yields. mdpi.comnih.gov Another approach involves the precursor-directed regioselective synthesis through the reaction of 6-aryl-4-sec-amino-2H-pyran-2-one-3-carbonitriles with 2-cyanomethylbenzonitrile. govtcollegebalrampur.ac.in

Table 1: Regioselective C-H Functionalization of Quinoline N-Oxides

| Catalyst System | Reagent | Position Functionalized | Product Type | Reference |

|---|---|---|---|---|

| Ru(II) / Arylboronic acid | Arylating agent | C8 | 8-Arylquinoline (deoxygenated) | nih.govacs.org |

| Rh(III) / Arylboronic acid | Arylating agent | C8 | 8-Arylquinoline N-oxide | nih.gov |

| Pd(OAc)₂ / Benzene | Arylating agent | C2 | 2-Arylquinoline N-oxide | mdpi.com |

| Fe catalyst / Alkenes | Alkenylating agent | C2 | 2-Alkenylquinoline N-oxide | rsc.org |

Stereoselective Synthesis:

While information on the stereoselective synthesis of benzo[h]quinoline, 1-oxide itself is limited, research on related chiral heteroaromatic N-oxides provides insight into potential strategies. The synthesis of axially chiral N-oxides has been demonstrated, and these compounds have shown potential as Lewis base catalysts. researchgate.net For example, the synthesis of atropisomeric tetrasubstituted alkenes has been achieved through the enantioselective C(sp2)–H functionalization of sterically hindered heteroarenes, including those with an N-oxide group, highlighting the potential for creating stereochemically complex molecules. researchgate.net The development of these methods encourages further exploration into creating chiral benzo[h]quinoline N-oxide derivatives.

Exploration of Multi-Component and Cascade Reactions in Benzo[h]quinoline, 1-oxide Synthesis

Multi-component reactions (MCRs) and cascade reactions offer significant advantages in synthetic chemistry, including atom economy, reduced reaction times, and operational simplicity. These strategies are well-suited for constructing complex heterocyclic scaffolds like benzo[h]quinoline, which can then be oxidized to form the target N-oxide.

Multi-Component Reactions (MCRs):

The Povarov reaction, a formal aza-Diels–Alder cycloaddition, is a prominent MCR used for synthesizing quinoline derivatives. rsc.orgresearchgate.net This reaction typically involves an aniline, an aldehyde, and an electron-rich dienophile to construct the quinoline core. rsc.org For instance, novel benzo[h] rsc.orgnih.govnaphthyridines and other fused quinolines have been synthesized using a Povarov reaction as the key step. nih.gov Another example is a one-pot, four-component synthesis of methoxybenzo[h]quinoline-3-carbonitrile derivatives from methoxy-substituted-1-tetralone, aromatic aldehydes, malononitrile, and ammonium (B1175870) acetate. mdpi.com These MCRs provide efficient pathways to highly functionalized benzo[h]quinoline systems. mdpi.comresearchgate.net

Cascade Reactions:

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, are powerful tools for building the benzo[h]quinoline framework. A one-pot chemoselective synthesis of 2-aminobenzo[h]quinolines has been developed through the reaction of 6-aryl-4-sec-amino-2H-pyran-2-one-3-carbonitriles and 2-cyanomethylbenzonitrile. govtcollegebalrampur.ac.inresearchgate.net This process involves a sequence of intermolecular C-C bond formation followed by intramolecular C-C and C-N bond formations. govtcollegebalrampur.ac.inresearchgate.net The use of microwave irradiation can significantly accelerate this reaction, providing excellent yields in a much shorter time. govtcollegebalrampur.ac.in

Another innovative cascade strategy involves a deaminative ring contraction of biaryl-linked azepine intermediates to form the benzo[h]quinoline core. nih.gov This method builds and then excises a nitrogen-containing ring to construct the final aromatic system. nih.gov Furthermore, a base-promoted reaction of mercaptoacetic acid esters with pentachloro-2-nitro-1,3-butadiene and naphthalen-1-amine initiates a cascade leading to 2,3,4-trisubstituted benzo[h]quinolines. mdpi.comnih.gov This reaction can be performed as a one-pot procedure or in a two-step sequence to optimize yields. mdpi.comnih.gov

Table 2: Examples of Cascade Reactions for Benzo[h]quinoline Synthesis

| Reaction Type | Key Reactants | Key Features | Reference |

|---|---|---|---|

| Sequential Annulation | 6-Aryl-4-sec-amino-2H-pyran-2-one-3-carbonitriles, 2-Cyanomethylbenzonitrile | One-pot, sequential C-C and C-N bond formation, microwave-assisted | govtcollegebalrampur.ac.inresearchgate.net |

| Deaminative Ring Contraction | Biaryl-linked azepines | Convergent strategy involving ring formation and subsequent nitrogen excision | nih.gov |

| Base-promoted Cyclization | Mercaptoacetic acid esters, Pentachloro-2-nitro-1,3-butadiene, Naphthalen-1-amine | Forms highly substituted benzo[h]quinolines via an imine intermediate | mdpi.comnih.gov |

Following these elegant constructions of the benzo[h]quinoline scaffold, the final step to obtain this compound is typically a direct oxidation of the quinoline nitrogen. This is commonly achieved using oxidizing agents such as peroxides or peracids.

Advanced Chemical Transformations and Reactivity of Benzo H Quinoline, 1 Oxide

Mechanistic Investigations of N-Oxide Group Deoxygenation and Elimination

The removal of the oxygen atom from the N-oxide group, known as deoxygenation, is a critical step in many synthetic sequences involving heteroaromatic N-oxides. Understanding the mechanisms of these reactions allows for the development of more efficient and selective chemical processes.

Catalytic and Non-Catalytic Deoxygenation Processes (e.g., Iodide/Formic Acid Systems)

A novel and environmentally friendly method for the deoxygenation of heterocyclic N-oxides utilizes a system of iodide and formic acid. In this process, iodide acts as a catalytic reductant, which is regenerated in situ by formic acid. Formic acid also serves as the reaction medium and as a Brønsted activator. This method has been successfully applied to the deoxygenation of Benzo(h)quinoline, 1-oxide, demonstrating high efficiency and excellent selectivity.

Computational studies using Density Functional Theory (DFT) suggest that the reduction mechanism involves a direct interaction between the iodide ion and the oxygen atom of the N-oxide. This interaction occurs within a framework involving a magnesium ion (Mg²⁺) and formic acid, leading to the formation of the deoxygenated N-heterocycle and the release of a hypoiodite (B1233010) unit. The regeneration of the iodide catalyst is facilitated by its reaction with formic acid. This sustainable approach avoids the use of transition-metal catalysts and harsh reducing agents.

Table 1: Substrate Scope for the Reduction of N-Oxides using Iodide/Formic Acid

Studies on Isotope Effects in Deoxygenation Pathways

Isotope effect studies provide valuable information about reaction mechanisms, particularly the rate-determining steps. In the context of this compound, theoretical studies have examined the isotope effects in its reaction with methylsulfinyl carbanion, a process that can lead to deoxygenation.

Mechanisms of N-Oxide Group Liberation (e.g., with Methylsulfinyl Carbanion)

The reaction of this compound with methylsulfinyl carbanion can result in a unique reaction that eliminates the N-oxide group from the azaphenanthrene skeleton, a process termed "liberation". This stands in contrast to typical reactions of quinolines and isoquinolines with this reagent, which usually lead to methylated products.

The mechanism of this N-oxide group liberation has been studied using semi-empirical molecular orbital methods (PM3). By calculating and comparing the Gibbs free energy of activation for both the liberation reaction and the competing methylation reaction, researchers can predict which pathway is more likely to occur. For this compound, the calculations indicate that the liberation of the N-oxide group is the favored pathway. The Gibbs free energies of activation for the liberation reaction correlate well with the experimental yields of the corresponding deoxygenated products.

Functionalization Reactions of the Benzo[h]quinoline (B1196314), 1-oxide Skeleton

The N-oxide group is a powerful tool in organic synthesis, acting as a directing group to facilitate the selective functionalization of the heteroaromatic ring at positions that would otherwise be difficult to access.

Directed C-H Activation and Functionalization Strategies (e.g., C8-selective arylation)

Transition metal-catalyzed C-H activation has become a primary strategy for the regioselective functionalization of quinoline (B57606) scaffolds. The N-oxide group can serve as an excellent directing group in these reactions. While many methods have been developed for C2 functionalization of quinoline N-oxides, functionalization at the C8 position is less common but highly desirable for the synthesis of bioactive compounds.

Recent studies have disclosed a palladium-catalyzed C-H arylation of quinoline N-oxides that exhibits high selectivity for the C8 position. This is an unusual site selectivity for palladium, which typically favors the C2 position. The reaction demonstrates a broad scope with respect to both the quinoline N-oxide and the arylating agent (iodo-arenes) and shows excellent functional group tolerance. Mechanistic and DFT computational studies support a cyclopalladation pathway and have identified key parameters, such as solvent effects, that influence this unique C8 site selectivity. For instance, using acetic acid as a solvent is crucial for achieving high C8 selectivity.

Similarly, a Ruthenium(II)-catalyzed method has been developed for the regioselective C8-arylation of quinoline N-oxides using arylboronic acids. In this system, the Ru(II) catalyst performs a dual role: it first directs the distal C-H activation and then facilitates an in situ deoxygenation of the arylated N-oxide product.

Table 2: Examples of C8-Arylated Benzo(h)quinoline Derivatives

Nucleophilic Addition and Substitution Reactions on the Quinoline Ring

The presence of the N-oxide group activates the quinoline ring towards nucleophilic attack. The positively charged nitrogen atom delocalizes positive charge to the ortho (C2) and para (C4) positions, making them electrophilic and susceptible to attack by nucleophiles.

Nucleophiles typically add to the C2 carbon of the quinoline ring. The reaction of this compound with methylsulfinyl carbanion, as discussed previously, initiates via a nucleophilic attack on the quinoline skeleton. This initial addition is a key step that precedes either the methylation or the N-oxide liberation pathway. The specific reaction course is determined by the subsequent steps and their relative activation energies. The delocalization of the negative charge onto the ring nitrogen is essential for this type of reaction to occur. Subsequent rearomatization of the pyridine (B92270) ring, often through an oxidation or elimination step, yields the final functionalized product.

Electrophilic Transformations and Their Regioselectivity

The introduction of an N-oxide functionality significantly alters the electronic landscape of the benzo[h]quinoline scaffold, thereby influencing the regioselectivity of electrophilic substitution reactions. In the parent quinoline molecule, electrophilic attack typically occurs on the electron-rich benzene (B151609) ring at positions 5 and 8 stackexchange.com. Upon N-oxidation, the pyridine ring becomes highly electron-deficient due to the electron-withdrawing nature of the N-oxide group. Consequently, electrophilic substitution on the pyridine ring is generally disfavored.

For the simpler quinoline 1-oxide, nitration has been shown to depend on reaction conditions. The reaction can yield predominantly the 5- and 8-nitro derivatives (substitution on the benzene ring) or the 4-nitro derivative (substitution on the pyridine ring) stackexchange.com. This suggests that while the pyridine ring is deactivated, the 4-position remains somewhat susceptible to attack. The actual species undergoing reaction, whether the free N-oxide or its protonated form (the 1-hydroxyquinolinium ion), also plays a crucial role in determining the product distribution stackexchange.com.

Redox Chemistry of the N-Oxide Moiety Beyond Deoxygenation

The N-oxide group of this compound is not merely a passive functionality; it can actively participate in redox reactions that go beyond simple deoxygenation. A notable example is its reaction with nucleophilic carbanions, such as methylsulfinyl carbanion (dimsyl anion). This reaction presents a fascinating competition between two distinct pathways: deoxygenation (a reduction of the N-oxide) and ortho-methylation (a functionalization that retains the N-oxide) pharm.or.jp.

Studies on benzo[x]quinoline N-oxides have shown that the outcome is highly dependent on the specific isomer. For Benzo[h]quinoline, 1-oxide, the reaction with methylsulfinyl carbanion leads to the liberation of the N-oxide group, yielding the parent benzo[h]quinoline pharm.or.jpnih.gov. This contrasts with the behavior of Benzo[g]quinoline, 1-oxide, which undergoes ortho-methylation instead pharm.or.jp. Theoretical studies using semi-empirical molecular orbital methods have been employed to rationalize these differences, comparing the Gibbs free energy of activation for the two competing pathways pharm.or.jpnih.gov. The lower activation energy for the N-oxide liberation process in the case of the benzo[h] and benzo[f] isomers correlates well with the experimental observation of deoxygenation as the primary outcome pharm.or.jp.

| Reactant | Reagent | Major Product Type | Experimental Yield (%) |

|---|---|---|---|

| Benzo[f]quinoline (B1222042), 1-oxide | Methylsulfinyl carbanion | Deoxygenation (Phenanthrene) | 80 |

| Benzo[h]quinoline, 1-oxide | Methylsulfinyl carbanion | Deoxygenation (Phenanthrene) | 82 |

| Benzo[g]quinoline, 1-oxide | Methylsulfinyl carbanion | ortho-Methylation | - |

Furthermore, metabolic studies have indicated that the N-oxide of benzo[h]quinoline is not detected as a metabolite, whereas the N-oxide of the corresponding benzo[f]quinoline is formed. This suggests that the sterically hindered nitrogen atom in benzo[h]quinoline makes it more resistant to N-oxide formation by liver homogenates nih.gov. This differential behavior in a biological redox environment underscores the unique chemical properties imparted by the specific annulation of the benzene rings.

Rearrangement Reactions Involving the N-Oxide Functionality

Aromatic N-oxides are known to undergo a variety of rearrangement reactions, often triggered by heat, light, or chemical reagents such as acylating agents nih.govacs.org. These transformations can lead to the introduction of functional groups onto the heterocyclic ring system.

One of the most well-known rearrangements of N-oxides is the Boekelheide reaction, which involves the treatment of α-picoline N-oxides with acetic or trifluoroacetic anhydride (B1165640). This reaction proceeds via a beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement to furnish hydroxymethylpyridines after hydrolysis wikipedia.orgchemtube3d.com. For this reaction to occur, an alkyl substituent is required at the position alpha to the N-oxide. Since this compound lacks such a substituent, it would not be expected to undergo a classic Boekelheide rearrangement.

Another class of rearrangements applicable to N-oxides is the Meisenheimer rearrangement, which describes the thermal conversion of tertiary amine N-oxides containing allyl or benzyl (B1604629) groups into N-alkoxyamines nih.govsynarchive.com. This reaction is also not directly applicable to the unsubstituted this compound ring system.

However, reactions of aromatic N-oxides with acylating agents like acetic anhydride or sulfonyl chlorides can lead to the formation of an activated O-acyloxy or O-sulfonyloxy intermediate. This intermediate is susceptible to nucleophilic attack at the C2 position, followed by elimination, resulting in a 2-substituted quinoline and regeneration of the N-oxide is not the final product. While these reactions are sometimes referred to as rearrangements, they are more accurately described as addition-elimination sequences. Specific studies detailing such rearrangement reactions commencing with this compound are not prevalent in the surveyed literature, indicating a potential area for future research.

Reactivity in Cascade and Annulation Reactions Leading to Fused Systems

The N-oxide group is a versatile functional handle that can facilitate the construction of more complex molecular architectures. In many instances, the N-oxide acts as an internal oxidant or as a directing group to enable cascade or annulation reactions, ultimately leading to the formation of new fused ring systems.

While a significant body of work exists on the synthesis of benzo[h]quinolines via cascade and annulation strategies nih.govnih.govresearchgate.net, the use of this compound as a starting material for such transformations is less common. However, the reactivity of simpler quinoline and isoquinoline (B145761) N-oxides provides a strong indication of its potential.

For instance, a metal- and additive-free, deoxygenative C2-heteroarylation of quinoline N-oxides with N-sulfonyl-1,2,3-triazoles has been developed beilstein-journals.org. This reaction proceeds via a cascade involving nucleophilic attack of the N-oxide on the triazole, followed by attack of the resulting triazolyl anion at the C2 position of the quinoline ring and subsequent deoxygenation. This efficiently generates 2-(triazolyl)quinolines. It is plausible that this compound could undergo analogous transformations to yield C2-functionalized derivatives.

Similarly, catalyst-free cascade reactions of isoquinoline N-oxides with alkynones have been reported to produce fluorescent benzoazepino[2,1-a]isoquinoline derivatives, demonstrating the N-oxide's ability to initiate complex bond-forming sequences acs.org. These examples highlight the synthetic potential of the N-oxide moiety in this compound for participating in annulation strategies to construct novel, polycyclic fused systems rsc.org. The application of such methodologies specifically to this compound represents a promising avenue for the synthesis of complex nitrogen-containing heterocycles.

Spectroscopic Characterization and Structural Elucidation of Benzo H Quinoline, 1 Oxide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. By probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the electronic structure, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional NMR spectra provide fundamental information about the chemical environment and number of unique protons (¹H) and carbons (¹³C) in a molecule. The N-oxidation of the quinoline (B57606) nitrogen atom introduces significant changes in the electronic distribution of the aromatic system, which are reflected in the chemical shifts (δ) of the nuclei.

The introduction of the oxygen atom at the nitrogen position (N-1) causes a deshielding effect on the adjacent protons and carbons, leading to a downfield shift in their NMR signals. This is particularly pronounced for the protons at the C-2 and C-10 positions. Conversely, other positions in the fused ring system may experience slight shielding effects. Based on data from simpler systems like quinoline and quinoline 1-oxide, a comparison can be made to predict the spectrum of Benzo(h)quinoline, 1-oxide.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for this compound in CDCl₃ Predicted values are based on comparative analysis with Benzo(h)quinoline and the known effects of N-oxidation.

| Proton | Predicted Chemical Shift (δ) | Multiplicity |

| H-2 | ~8.8 - 9.0 | dd |

| H-3 | ~7.4 - 7.6 | t |

| H-4 | ~7.9 - 8.1 | d |

| H-5 | ~7.7 - 7.9 | m |

| H-6 | ~7.6 - 7.8 | m |

| H-7 | ~8.0 - 8.2 | d |

| H-8 | ~7.5 - 7.7 | t |

| H-9 | ~7.6 - 7.8 | t |

| H-10 | ~9.0 - 9.2 | d |

Similarly, the ¹³C NMR spectrum would reflect the altered electronic environment. The carbons flanking the N-oxide group (C-2 and C-10a) are expected to be significantly deshielded and shifted downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound in CDCl₃ Predicted values are based on comparative analysis with Benzo(h)quinoline and the known effects of N-oxidation.

| Carbon | Predicted Chemical Shift (δ) |

| C-2 | ~140 - 142 |

| C-3 | ~122 - 124 |

| C-4 | ~130 - 132 |

| C-4a | ~128 - 130 |

| C-5 | ~127 - 129 |

| C-6 | ~126 - 128 |

| C-6a | ~131 - 133 |

| C-7 | ~129 - 131 |

| C-8 | ~125 - 127 |

| C-9 | ~124 - 126 |

| C-10 | ~120 - 122 |

| C-10a | ~145 - 147 |

| C-10b | ~135 - 137 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from 1D spectra by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). A COSY spectrum of this compound would show cross-peaks connecting adjacent protons, allowing for the tracing of the proton network within each aromatic ring. nist.gov

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : These experiments correlate proton signals with the carbon signals to which they are directly attached (¹J coupling). chemicalbook.com This is the primary method for assigning the carbon signals based on the already assigned proton signals. chemicalbook.com Each CH group in the molecule would produce a cross-peak in the HSQC spectrum. chemicalbook.com

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment reveals correlations between protons and carbons over longer ranges, typically two or three bonds (²J or ³J coupling). nist.gov This technique is invaluable for connecting different spin systems and identifying quaternary carbons (those without attached protons) by observing their correlations with nearby protons. nist.gov For instance, the signal for the C-10a carbon could be assigned through its correlation with protons H-2 and H-10.

Together, these 2D NMR techniques provide a complete picture of the molecular framework, confirming the connectivity of the fused ring system. nih.govresearchgate.net

The electronic properties of substituents on the this compound skeleton would significantly influence the NMR chemical shifts. Electron-donating groups (e.g., -OCH₃, -NH₂) would be expected to increase electron density, causing upfield shifts (shielding) of protons and carbons, particularly at the ortho and para positions. Conversely, electron-withdrawing groups (e.g., -NO₂, -CN) would decrease electron density, leading to downfield shifts (deshielding). These effects provide valuable insight into the electronic structure and reactivity of substituted derivatives.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction stands as the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. mdpi.com This technique provides accurate measurements of bond lengths, bond angles, and intermolecular interactions. mdpi.com

While a published crystal structure for this compound was not found, analysis of related structures indicates that the molecule would be largely planar, though the N-O bond would introduce a slight deviation. The crystal packing would likely be dominated by π-π stacking interactions between the planar aromatic systems of adjacent molecules and potential C-H···O hydrogen bonds involving the N-oxide oxygen atom. Such an analysis would provide unequivocal proof of the molecular structure and offer insights into its solid-state properties. chemmethod.com

Advanced Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry (HRMS) measures mass with very high accuracy (typically to within 5 ppm), which allows for the unambiguous determination of a compound's elemental formula. For this compound, the molecular formula is C₁₃H₉NO.

The theoretical exact mass of the protonated molecule, [M+H]⁺, can be calculated as follows:

C₁₃ : 13 x 12.000000 = 156.000000

H₁₀ (9 + 1 from protonation): 10 x 1.007825 = 10.078250

N₁ : 1 x 14.003074 = 14.003074

O₁ : 1 x 15.994915 = 15.994915

Total [M+H]⁺ : 196.075664 u

An experimental HRMS measurement yielding a mass value extremely close to this theoretical value would provide strong evidence for the elemental composition C₁₃H₉NO, confirming the identity of this compound.

Fragmentation Analysis for Structural Information

Mass spectrometry provides critical insights into the structure of this compound by analyzing its fragmentation patterns upon ionization. The fragmentation of N-oxides, particularly those derived from quinoline structures, follows characteristic pathways that are diagnostic for the presence of the N-oxide functional group.

Under techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), a common fragmentation pathway for protonated N-oxide molecules is the neutral loss of an oxygen atom, leading to a prominent [M+H-O]⁺ ion. researchgate.net This "deoxygenation" process can be influenced by thermal activation within the ion source; as the temperature increases, the intensity of the fragment corresponding to the loss of 16 Da ([MH⁺ - 16]) also increases. nih.gov

Another hallmark fragmentation pathway for quinoline N-oxides involves the elimination of a hydroxyl radical (·OH) from the N→O group. researchgate.net This loss of 17 Da is a characteristic process for this class of compounds. A mass spectral study of a benzo(h) derivative of a thieno-quinoline-S-oxide also reported fragmentation via the loss of species such as O and OH. asianpubs.orgresearchgate.net The fragmentation process can also involve the expulsion of other small, stable molecules, which may be accompanied by the formation and subsequent contraction of heterocyclic rings. researchgate.net Theoretical studies have also examined the liberation of the N-oxide group from the this compound skeleton in chemical reactions. pharm.or.jp

These distinct fragmentation patterns, particularly the loss of oxygen and hydroxyl radicals, are instrumental in confirming the identity and structural features of this compound and distinguishing it from other isomers or related compounds.

| Precursor Ion | Fragmentation Pathway | Neutral Loss | Mass Lost (Da) | Characteristic of |

|---|---|---|---|---|

| [M+H]⁺ | Deoxygenation | O | 16 | N-Oxide group (thermal/CID) |

| [M+H]⁺ | Hydroxyl Radical Elimination | ·OH | 17 | N-Oxide group |

| M⁺· | Water Elimination | H₂O | 18 | Rearrangement involving hydrogen |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bond Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and analyzing the bonding structure of this compound. The spectra are characterized by vibrational modes originating from the benzo[h]quinoline (B1196314) backbone and the N-oxide group.

The core aromatic structure gives rise to several characteristic bands:

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region.

C=C and C=N Ring Stretching: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen bonds are observed in the 1650-1400 cm⁻¹ range. These bands are often strong in both IR and Raman spectra and are indicative of the fused aromatic ring system.

C-H In-plane and Out-of-plane Bending: In-plane C-H bending modes are found in the 1300-1000 cm⁻¹ region, while the out-of-plane C-H bending vibrations appear as strong bands in the 900-650 cm⁻¹ range. The specific positions of these out-of-plane bands can provide information about the substitution pattern on the aromatic rings. astrochem.org

The presence of the N-oxide functional group introduces additional, diagnostic vibrational modes:

N-O Stretching (νN-O): This is the most characteristic vibration for an N-oxide. It typically appears as a strong band in the IR spectrum, generally in the range of 1300-1200 cm⁻¹. The exact frequency can be sensitive to the electronic environment and potential hydrogen bonding.

N-O Bending (δN-O): The N-O bending vibration is expected to occur at a lower frequency, often in the 850-800 cm⁻¹ region.

Ring Deformation Modes: The introduction of the N-O bond can perturb the vibrational modes of the quinoline ring system. researchgate.net

By comparing the vibrational spectra of this compound with that of the parent Benzo(h)quinoline, the assignments of the N-O stretching and bending modes can be confirmed, providing unequivocal evidence for the N-oxidation of the quinoline nitrogen.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Typical Intensity | Notes |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Characteristic of sp² C-H bonds. |

| Aromatic C=C/C=N Ring Stretch | 1650 - 1400 | Medium to Strong | Complex series of bands representing the fused rings. |

| N-O Stretch | 1300 - 1200 | Strong (IR) | Key diagnostic band for the N-oxide group. |

| C-H In-plane Bend | 1300 - 1000 | Variable | Fingerprint region. |

| N-O Bend | 850 - 800 | Medium | Another indicator of the N-oxide functionality. |

| C-H Out-of-plane Bend | 900 - 650 | Strong (IR) | Position is sensitive to ring substitution pattern. |

Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Transitions and Optical Properties

Electronic spectroscopy provides valuable information on the electronic structure and photophysical properties of this compound. UV-Vis absorption spectroscopy characterizes the electronic transitions from the ground state to excited states, while fluorescence spectroscopy probes the emission properties upon relaxation from the lowest singlet excited state.

Studies on derivatives, such as benzo[h]quinolin-10-ol cyanoacrylic acids, offer insight into the optical properties of the core benzo[h]quinoline structure. nih.gov The UV-Vis absorption spectra of these compounds typically exhibit multiple bands corresponding to π→π* transitions within the extended aromatic system. For instance, in methanol (B129727), a derivative showed an absorption maximum related to the S₀→S₁ transition with a significant molar extinction coefficient (ε_max). nih.gov

The fluorescence properties are also of significant interest. Upon excitation at an appropriate wavelength, benzo[h]quinoline and its derivatives exhibit fluorescence emission. researchgate.net The emission spectra can be influenced by the solvent environment and structural modifications. For example, benzo[h]quinolin-10-ol derivatives have been shown to be fluorescent, although with relatively low quantum yields, in solvents like methanol and dimethylformamide (DMF). nih.gov The emission is attributed to the radiative decay from the π* to the π orbital. The time-resolved fluorescence data for these derivatives suggest that the fluorescence may originate from a π→π* excited state. nih.gov

| Solvent | Absorption λmax (nm) | Molar Extinction Coefficient (εmax, M⁻¹cm⁻¹) | Emission λmax (nm) | Fluorescence Quantum Yield (ΦF, %) |

|---|---|---|---|---|

| Methanol | 404 | 5085 | 494, 525 | 0.07 |

| DMF | 414 | Not Reported | 527, 563 | 0.14 |

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry) for Redox Properties

Electrochemical methods, particularly cyclic voltammetry (CV), are employed to investigate the redox properties of this compound. These techniques provide information about the oxidation and reduction potentials of the molecule, which are related to the energies of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Research on derivatives of benzo[h]quinoline provides a model for its electrochemical behavior. In a study of a 10-hydroxybenzo[h]quinoline (B48255) derivative, cyclic voltammetry measurements in a dimethylformamide (DMF) solution did not show a reduction process within the solvent's electrochemical window. nih.gov However, an irreversible oxidation process was observed. From the onset potential of this oxidation wave (E_ox^onset), the HOMO energy level can be calculated. For a benzo[h]quinoline derivative with two electron-withdrawing groups, the E_ox^onset was found to be 0.53 V (vs. Fc/Fc⁺). nih.gov Based on this, the HOMO energy level was estimated to be -5.73 eV. nih.gov

This electrochemical behavior indicates that the benzo[h]quinoline N-oxide framework is more susceptible to oxidation than reduction. The specific potentials are highly dependent on substituents and the solvent system used. The ability to determine the HOMO and LUMO energy levels through electrochemistry is crucial for assessing the potential application of these compounds in electronic devices and for understanding their reactivity in redox reactions. nih.govmdpi.com

| Technique | Solvent/Electrolyte | Process | Onset Potential (Eonset vs. Fc/Fc⁺) | Calculated HOMO Level (eV) |

|---|---|---|---|---|

| Cyclic Voltammetry (CV) | DMF / Bu₄NPF₆ | Oxidation | 0.53 V | -5.73 |

| Cyclic Voltammetry (CV) | DMF / Bu₄NPF₆ | Reduction | Not Observed | N/A |

Computational and Theoretical Studies of Benzo H Quinoline, 1 Oxide

Quantum Chemical Calculations on Electronic Structure and Stability

Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry for studying molecular systems. Ab initio molecular orbital methods have been employed to theoretically study the reactions of Benzo(h)quinoline 1-oxide, providing explanations for experimental observations by considering factors like zero-point energy correction. jst.go.jpnih.gov These methods are based on solving the Schrödinger equation without empirical parameters, offering high accuracy.

DFT, which approximates the electron density to calculate the system's energy, is another widely used approach. It has been utilized for geometry optimizations and to determine the electronic properties of related benzoquinoline derivatives. nih.govmdpi.com For instance, studies on the reaction of benzo[x]quinoline N-oxides with methylsulfinyl carbanion have utilized the semi-empirical molecular orbital PM3 method to compare reaction mechanisms. nih.govpharm.or.jp These computational techniques are crucial for building a foundational understanding of the molecule's behavior. core.ac.ukderpharmachemica.com

Determining the most stable three-dimensional structure of a molecule is a primary goal of computational chemistry. Molecular geometry optimization is the process of finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. For complex molecules, this is often performed using DFT methods. nih.govnih.govsemanticscholar.org The resulting optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.

Conformational analysis explores the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. While Benzo(h)quinoline, 1-oxide is a relatively rigid aromatic system, theoretical calculations can confirm the planarity of the fused ring system, a feature that enhances the stability of the π-electron system. smolecule.com This planarity is crucial for its electronic properties and interactions with other molecules.

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. scirp.org A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity and biological activity. nih.gov For related quinoline (B57606) compounds, the HOMO-LUMO energy gap has been shown to explain charge transfer interactions within the molecule, which are responsible for its bioactivity. scirp.org

Charge distribution analysis provides a picture of how electron density is spread across the molecule. This information helps in identifying electron-rich (nucleophilic) and electron-poor (electrophilic) centers. This analysis is crucial for predicting how the molecule will interact with other reagents.

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical reactivity and kinetic stability |

| Charge Distribution | Spatial arrangement of partial charges within the molecule | Identifies reactive sites for electrophilic and nucleophilic attack |

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. mdpi.com The MESP map displays regions of negative electrostatic potential (typically shown in red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and prone to nucleophilic attack. researchgate.net For this compound, the oxygen atom of the N-oxide group is expected to be a region of significant negative potential, indicating its nucleophilic character.

Aromaticity is a key concept in organic chemistry that describes the high stability of certain cyclic, planar molecules with delocalized π-electron systems. Aromaticity indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA), are calculated to quantify the degree of aromaticity in different parts of a molecule. These indices provide insight into the electronic structure, stability, and resonance effects within the fused rings of this compound.

Computational Investigations of Reaction Mechanisms and Kinetics

Computational methods are invaluable for elucidating the detailed steps of chemical reactions (reaction mechanisms) and for calculating their rates (kinetics). By modeling the entire reaction pathway, researchers can identify intermediates and transition states, providing a complete picture of how a reaction proceeds.

Theoretical studies have been conducted on the reaction of Benzo(h)quinoline 1-oxide with reagents like methylsulfinyl carbanion. nih.govnih.govpharm.or.jp These studies aim to understand the mechanism, including whether the reaction leads to methylation or the liberation of the N-oxide group. nih.govpharm.or.jp

The elucidation of the reaction mechanism involves identifying all stationary points along the reaction coordinate, including reactants, intermediates, transition states, and products. A transition state (TS) represents the highest energy point on the reaction path between a reactant/intermediate and the next species. By calculating the structure and energy of these transition states, the activation energy (Ea) for each step can be determined. The activation energy is the energy difference between the reactants and the transition state.

| Reaction Pathway | Process | ΔG‡ (kcal/mol) |

|---|---|---|

| N-Oxide Liberation | Ring Opening (TS2) | -22.03 |

| Ring Closure (TS4) | -1.22 | |

| Methylation | Methylation (TS7) | 53.92 |

Prediction of Regioselectivity and Stereoselectivity in Chemical Transformations

Computational studies have proven invaluable in understanding and predicting the regioselectivity of chemical reactions involving quinoline N-oxides, including this compound. Density Functional Theory (DFT) and other ab initio molecular orbital methods are primary tools for elucidating reaction mechanisms and identifying factors that control site-selectivity.

One area of focus has been the C-H functionalization of quinoline N-oxides. Theoretical studies of palladium(II)-catalyzed reactions, for instance, show a preference for C-H activation at specific positions. Mechanistic and DFT computational studies provide evidence for a cyclopalladation pathway, highlighting key parameters that influence site-selectivity. Similarly, Rh(III)-catalyzed C8-bromination and amidation of quinoline N-oxides have been developed with high regioselectivity. Mechanistic investigations in these cases point to a five-membered rhodacycle involving the quinoline N-oxide as a key intermediate for achieving regioselective C8-functionalization.

Theoretical methods have also been applied to study the reactions of this compound with nucleophiles like methylsulfinyl carbanion. Ab initio molecular orbital methods have been used to explain differences in reaction yields by considering zero-point energy corrections and barrier penetration effects. These studies revealed that two transition states influence the total reaction rate, with a hydrogen-transfer step playing a crucial role in determining the rate differences. By comparing the calculated Gibbs free energy of activation, researchers can predict whether a reaction will lead to methylation or the liberation of the N-oxide group.

The table below summarizes key computational findings regarding the prediction of regioselectivity in reactions involving benzoquinoline N-oxides.

| Reaction Type | Catalyst/Reagent | Computational Method | Key Finding |

| C-H Arylation | Palladium(II) | DFT | Cyclopalladation pathway dictates site-selectivity. |

| C-H Bromination/Amidation | Rhodium(III) | Mechanistic Studies | A five-membered rhodacycle intermediate directs C8-functionalization. |

| Reaction with Carbanion | Methylsulfinyl carbanion | Ab initio MO | The hydrogen-transfer step is significant in determining the reaction rate. |

| N-oxide Group Liberation | Methylsulfinyl carbanion | Semi-empirical MO (PM3) | Gibbs free energy of activation determines the reaction pathway (methylation vs. liberation). |

Solvation Effects and Proton Transfer Phenomena in Computational Modeling

Computational modeling is a powerful tool for investigating solvation effects and proton transfer (PT) phenomena, particularly in molecules with potential for intramolecular hydrogen bonding. While much of the detailed research focuses on the closely related 10-hydroxybenzo[h]quinoline (B48255) (HBQ), the principles and methods are directly applicable to understanding the behavior of this compound in solution and its interactions with protic species.

Studies on HBQ, a model system for excited-state intramolecular proton transfer (ESIPT), demonstrate that the solvent environment significantly influences PT dynamics. Quantum mechanics/molecular mechanics–molecular dynamics (QM/MM–MD) simulations show that the rate of proton transfer is inversely proportional to the polarity of the solvent. For example, the ESIPT of HBQ is significantly faster in water and methanol (B129727) (around 20 fs) compared to less polar solvents like dichloromethane (B109758) (62 fs) and chloroform (B151607) (76 fs). The presence of a polar environment can lower the energy profile of the proton reaction path.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), are used in quantum-chemical calculations to describe the effect of the solvent on tautomeric equilibria and proton transfer. These models can be combined with explicit solvation, where individual solvent molecules are included in the calculation, to provide a more detailed picture. For instance, in microsolvation studies, Symmetry-Adapted Perturbation Theory (SAPT) can be used to analyze the interaction energies and show how polar environments influence these interactions.

Computational studies on the photoinduced nonadiabatic dynamics of the enol-keto isomerization in HBQ utilize high-dimensional quantum dynamics based on a diabatic vibronic coupling Hamiltonian. These advanced simulations can predict reaction timescales (10-15 fs) and reproduce experimental observations, suggesting an active role for the proton in the isomerization rather than a passive migration assisted by the molecular backbone. While spontaneous proton transfer is not typically favored in the electronic ground state, it can be induced in the excited electronic state.

| Phenomenon | Computational Method | Key Findings |

| Solvation Effects | QM/MM–MD Simulations | PT rate is inversely proportional to solvent polarity. |

| Polarizable Continuum Model (PCM) | Implicit solvation models help describe the influence of the solvent on reaction energetics. | |

| Microsolvation with SAPT | Polar environments have a minor influence on interaction energies in homodimers but can direct interactions with solvent molecules. | |

| Proton Transfer | TD-DFT | Spontaneous proton transfer is not favored in the ground state but can occur in the excited state. |

| Quantum Dynamics | Simulations predict PT timescales of 10-15 fs and suggest an active role for the proton. |

Theoretical Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR)

Computational chemistry provides robust methods for predicting the spectroscopic parameters of molecules like this compound, offering a powerful complement to experimental characterization. DFT and its time-dependent extension (TD-DFT) are standard methods for calculating NMR chemical shifts, electronic (UV-Vis) absorption and emission spectra, and vibrational (IR) frequencies.

The geometry of benzoquinoline derivatives is typically optimized using DFT, often with functionals like B3LYP and basis sets such as 6-31G(d,p), to establish the ground state energy and structure. These optimized geometries are then used for subsequent spectroscopic calculations.

NMR Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts have become highly accurate. For complex heteroaromatic systems, computational results can confirm experimental assignments and provide insights into electronic structure. For example, studies on related heterohelicenes have used calculated NMR data to confirm that the upfield shift of ¹³C resonances toward the center of a helical turn is due to the lengthening of carbon-carbon bonds to accommodate steric strain.

UV-Vis Spectroscopy: TD-DFT calculations are widely used to predict the absorption and emission spectra of molecules. These calculations can accurately reproduce experimental spectra and help assign electronic transitions. For instance, in studies of benzo[h]quinoline (B1196314) derivatives, TD-DFT has been successfully employed to match calculated spectra with experimental results.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. These calculations are crucial for assigning specific vibrational modes to observed absorption bands, such as N-H stretches, C=O stretches, and C=C stretches in various benzoquinoline derivatives.

The following table provides a summary of computationally predicted spectroscopic data for a representative benzo[g]pyrimido[4,5-b]quinoline derivative, illustrating the type of data obtained from these methods.

| Spectroscopic Parameter | Experimental Value | Computational Method |

| IR (cm⁻¹) | 3227 (N-H), 1647 (C=O), 1522 (C=C) | DFT/B3LYP/6-31G(d,p) |

| ¹H NMR (ppm) | 2.62 (s, 3H), 3.31 (s, 3H), 5.24 (s, 1H), 7.10-8.01 (m, 7H), 9.68 (s, 1H) | DFT |

| ¹³C NMR (ppm) | 14.4, 30.0, 35.3, 117.4, 125.6, 125.8, 126.4, 128.0, 128.6, 130.3, 131.8, 133.2, 134.7, 139.2, 145.0, 149.7, 160.2, 161.6, 179.1, 181.5 | DFT |

Studies on Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The non-covalent interactions of this compound and related compounds are critical to their solid-state structure, solvation properties, and interactions with biological targets. Computational methods such as DFT, Car–Parrinello molecular dynamics (CPMD), Symmetry-Adapted Perturbation Theory (SAPT), and Atoms in Molecules (AIM) theory are employed to characterize these forces.

Hydrogen Bonding: The nitrogen atom and the N-oxide oxygen in benzo[h]quinoline derivatives are potential hydrogen bond acceptors. CPMD simulations have been used to study the sensitivity of hydrogen bonding in benzo[h]quinoline systems, revealing that these interactions can be easily modified by the crystal environment and electron density redistribution. In a complex between benzo[h]quinoline and 2-methylresorcinol (B147228), an intermolecular O-H···N hydrogen bond is observed. The vibrational signature of this bond is sensitive to the phase (gas vs. solid state).

π-Stacking: In addition to hydrogen bonding, off-center π–π stacking interactions between the pyridine (B92270) and benzene (B151609) rings are important for the molecular packing in the solid state.

Interaction Energy Decomposition: SAPT analysis is a powerful tool for dissecting the nature of intermolecular forces, breaking them down into physically meaningful components such as electrostatics, exchange, induction, and dispersion. In studies of benzo[h]quinoline dimers, SAPT analysis showed a relatively minor role for induction in the formation of homodimers. However, the induction term was found to be significant in directing the interaction of water molecules with N-oxide hydrogen bond acceptors in a microsolvation study. For an O-H···N intermolecular hydrogen bond in one dimer, the interaction was found to be only about twice as strong as the C-H···O and C-H···π contacts present in other dimers, highlighting the competitive nature of these weaker interactions.

Charge Transfer: Computational studies also reveal charge transfer phenomena upon electronic excitation. In a benzo[h]quinoline-2-methylresorcinol complex, one electron is transferred to the lowest-lying π* orbital of the benzo[h]quinoline upon excitation, with the 2-methylresorcinol molecule acting as the electron donor.

| Interaction Type | System | Computational Method | Key Findings |

| Intermolecular H-Bond | Benzo[h]quinoline-2-methylresorcinol | CPMD, DFT | O-H···N bridge is present; vibrational signature is phase-dependent. |

| Interaction Energy | Benzo[h]quinoline homodimer | SAPT | Induction plays a minor role in dimer formation. |

| Microsolvation | N-oxide with water | SAPT | Induction is responsible for the preference of water interaction with the N-oxide group. |

| Charge Transfer | Benzo[h]quinoline-2-methylresorcinol | Constrained DFT | Upon electronic excitation, an electron is transferred from 2-methylresorcinol to the benzo[h]quinoline π* orbital. |

Applications in Advanced Chemical and Materials Science Research

Investigation as Ligands in Coordination Chemistry

The lone pair of electrons on the oxygen atom of the N-oxide group makes Benzo(h)quinoline, 1-oxide an effective ligand for coordinating with various metal ions. This has led to its extensive investigation in the synthesis of new metal complexes with diverse applications.

Synthesis and Characterization of Metal Complexes with this compound

This compound serves as a precursor in the synthesis of more complex ligand systems. For instance, it is the starting material for preparing new benzo[h]quinoline-based pincer ligands designed to coordinate with ruthenium and osmium nih.gov. The synthesis of such metal complexes typically involves reacting the ligand with a suitable metal salt in an appropriate solvent.

The characterization of these resulting metal complexes is crucial for understanding their structure and properties. Standard analytical techniques employed for this purpose include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : To elucidate the structure of the ligand and its coordination to the metal center.

Infrared (IR) Spectroscopy : To identify the vibrational frequencies of bonds, particularly the N-O bond, which shifts upon coordination to a metal ion.

UV-Visible Spectroscopy : To study the electronic transitions within the complex.

Mass Spectrometry : To determine the mass-to-charge ratio of the complex, confirming its composition.

X-ray Crystallography : To determine the precise three-dimensional arrangement of atoms and the coordination geometry around the metal center. For example, studies on the related isoquinoline (B145761) N-oxide have shown it forms complexes with zinc(II) exhibiting distorted tetrahedral or pseudo-octahedral geometries depending on the counter-ions present nih.govresearchgate.netdoaj.org.

Exploring Coordination Modes and Ligand Properties in Metal-Organic Frameworks (MOFs) Research

While the direct incorporation of this compound into Metal-Organic Frameworks (MOFs) is an emerging area, the coordination chemistry of related quinoline-based ligands provides significant insight into its potential. MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. The properties of the MOF are directly influenced by the nature of the ligand.

This compound can exhibit several coordination modes within a MOF structure:

Monodentate Coordination : The ligand can bind to a single metal center through the oxygen atom of the N-oxide group.

Bridging Coordination : The ligand could potentially bridge two metal centers, leading to the formation of one-, two-, or three-dimensional networks.

The rigid, planar structure of the benzo[h]quinoline (B1196314) backbone is advantageous for creating well-defined and porous framework structures. The introduction of the N-oxide functional group can enhance the framework's stability and introduce active sites for catalysis or sensing. Research on related systems, such as biquinoline-based MOFs, has demonstrated their catalytic potential in organic transformations scispace.com. Similarly, covalent organic frameworks (COFs), which are analogous to MOFs, have been successfully constructed using benzo[f]quinoline (B1222042) linkages, highlighting the utility of this class of compounds in building robust, porous materials nih.gov.

Applications in Homogeneous and Heterogeneous Catalysis (e.g., Transfer Hydrogenation)

Metal complexes derived from this compound have demonstrated significant catalytic activity. Specifically, ruthenium (Ru) and osmium (Os) pincer complexes synthesized from benzo[h]quinoline N-oxide precursors are highly efficient catalysts for the transfer hydrogenation of ketones nih.gov.

Transfer hydrogenation is a crucial chemical reaction where hydrogen is transferred from a donor molecule to an acceptor molecule, often a carbonyl compound. The catalysts derived from this compound exhibit remarkable performance in this reaction.

| Catalyst Type | Application | Performance Metric | Result |

| Ruthenium Pincer Complex | Transfer Hydrogenation of Ketones | Turnover Frequency (TOF) | Up to 1.8 x 10⁶ h⁻¹ nih.gov |

| Chiral Ruthenium Complexes | Asymmetric Transfer Hydrogenation | Enantiomeric Excess (ee) | Up to 98% ee nih.gov |

These high turnover frequencies indicate that a very small amount of the catalyst can convert a large amount of starting material in a short time, making the process highly efficient nih.gov. Furthermore, by using chiral versions of these ligands, the catalytic reaction can be made to produce one enantiomer of a chiral product preferentially, which is of great importance in the pharmaceutical industry nih.gov. The versatility of quinoline-based structures is also evident in their use in various other catalytic systems, including those for C-H functionalization and dehydrogenative coupling reactions nih.govrsc.orgrsc.org.

Role as Building Blocks or Intermediates in the Synthesis of Complex Organic Frameworks

Beyond its direct use as a ligand, this compound is a valuable intermediate or building block for constructing more elaborate molecular architectures. Its chemical reactivity allows for further functionalization, enabling the synthesis of a wide range of derivatives.

As previously mentioned, it serves as the starting point for creating sophisticated pincer ligands used in catalysis nih.gov. The N-oxide group can be used to direct chemical reactions to specific positions on the quinoline (B57606) ring system, a strategy that has been explored for various quinoline N-oxides nih.govresearchgate.net. For example, gold-catalyzed C3-H functionalization has been successfully applied to benzo[h]quinoline N-oxide researchgate.net. This controlled functionalization is key to building complex molecules with tailored properties.

The benzo[h]quinoline scaffold itself is a core component of many functional molecules and materials nih.gov. The development of efficient, one-pot synthesis methods for functionalized benzo[h]quinolines further underscores their importance as building blocks for more complex structures relevant to synthetic and pharmaceutical applications nih.gov. The successful construction of covalent organic frameworks (COFs) from related benzo[f]quinoline and quinoline units demonstrates the utility of these heterocyclic systems in creating highly ordered, porous materials for applications like photocatalysis nih.govresearchgate.net.

Exploration in Optoelectronic Materials Research

The extended π-conjugated system of the benzo[h]quinoline core imparts interesting photophysical properties, making its derivatives promising candidates for use in optoelectronic devices such as organic light-emitting diodes (OLEDs) and sensors.

Studies on Luminescent Properties and Charge Transfer Characteristics

Derivatives of benzo[h]quinoline exhibit fluorescence and possess intramolecular charge transfer (ICT) characteristics, which are essential for many optoelectronic applications. Studies on 10-hydroxybenzo[h]quinoline (B48255) derivatives have provided detailed insights into their photophysical behavior nih.govresearchgate.netrsc.org.

These compounds typically show two main absorption bands in their UV-Vis spectra:

A high-energy band corresponding to π-π* electronic transitions within the conjugated aromatic system nih.gov.

A lower-energy band attributed to intramolecular charge transfer (ICT), where electronic excitation causes a shift of electron density from an electron-donating part of the molecule to an electron-accepting part nih.gov.

Upon excitation, these molecules can emit light (luminescence), with the color and efficiency of the emission being dependent on the molecular structure and the solvent environment. For example, certain benzo[h]quinolin-10-ol derivatives show two emission maxima and have photoluminescence quantum yields that can be tuned by modifying the substituents on the aromatic core nih.gov. The study of azaperylenes derived from benzo[de]naphtho[1,8-gh]quinolines also revealed high luminescence quantum yields up to 54% and demonstrated their potential for detecting nitroaromatic explosives through fluorescence quenching urfu.ru. The inherent photophysical properties of the benzoquinoline scaffold make it a subject of continuous research for creating new functional materials researchgate.netmedwinpublisher.org.

Design Principles for Advanced Organic Light-Emitting Materials (OLEDs)

While direct research on this compound for OLEDs is not extensively documented, the foundational benzo[h]quinoline structure is a known ligand in the design of phosphorescent emitters, particularly for platinum(II) complexes. The design principles for these materials hinge on the electronic properties of the benzoquinoline ligand, which can be extrapolated to its N-oxide derivative. The introduction of the N-oxide group can further tune the electronic characteristics, influencing the performance of the final OLED device.

Key design considerations for OLED emitters incorporating the benzoquinoline scaffold include:

Tuning Emission Color: The rigid and extended π-conjugated system of benzo[h]quinoline influences the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). By coordinating this ligand with heavy metal atoms like platinum(II), it is possible to achieve efficient phosphorescence. The specific substitution pattern on the benzoquinoline ring can further modify the HOMO-LUMO gap, allowing for the fine-tuning of the emission color.

Improving Charge Transport: The inherent electron-deficient nature of the quinoline ring system can be beneficial for electron transport within the emissive layer of an OLED. The N-oxide group, being strongly electron-withdrawing, is expected to further lower the LUMO energy level, potentially enhancing electron injection and transport properties. This can lead to a more balanced charge carrier flux and improved device efficiency.

Thermal and Morphological Stability: Materials used in OLEDs must possess high thermal and morphological stability to ensure a long operational lifetime. The rigid, planar structure of benzo[h]quinoline contributes to a high glass transition temperature and thermal stability in the resulting materials. This is a critical factor in preventing the degradation of the emissive layer under the heat generated during device operation.

Some benzo[f]quinoline derivatives have also been identified as having potential for use in organic light-emitting devices, underscoring the utility of the broader benzoquinoline family in this field nih.gov.

Applications as Co-sensitizers in Dye-Sensitized Solar Cells (DSSCs)

Derivatives of benzo[h]quinoline have demonstrated significant promise as co-sensitizers in dye-sensitized solar cells (DSSCs), enhancing their photovoltaic performance. Specifically, new benzo[h]quinolin-10-ol derivatives featuring one or two 2-cyanoacrylic acid units have been synthesized and successfully employed alongside the commercial N719 sensitizer (B1316253) jlu.edu.cn.

Detailed research findings indicate that two new benzo[h]quinolin-10-ol derivatives, one with a single cyanoacrylic acid unit (1a) and another with two (2a), were synthesized and characterized nih.gov. When these were used as co-sensitizers with N719, they improved the power conversion efficiency (PCE) by approximately 12% for derivative 1a and 19% for derivative 2a relative to the reference device with neat N719 nih.gov. The addition of a co-adsorbent, chenodeoxycholic acid (CDCA), further increased the PCE of the reference cell. A device incorporating a mixture of derivative 2a, N719, and CDCA achieved an even higher efficiency, demonstrating the synergistic effect of the benzo[h]quinolin-10-ol derivative in enhancing the performance of DSSCs while reducing the required amount of the more expensive N719 dye nih.gov.

The photophysical properties of these derivatives show absorption bands corresponding to both π-π* electronic transitions within the conjugated system and intramolecular charge transfer (ICT) from the 10-hydroxybenzo[h]quinoline moiety to the electron-withdrawing anchoring group nih.gov. Despite having very weak fluorescence with photoluminescence quantum yields ranging from 0.07% to 1.25%, their effectiveness as co-sensitizers is evident from the enhanced device performance nih.gov.

Table 1: Photovoltaic Parameters of DSSCs with Benzo[h]quinolin-10-ol Derivative Co-sensitizers

| Sensitizer/Co-sensitizer | Jsc (mA/cm²) | Voc (V) | FF | PCE (%) |

|---|---|---|---|---|

| N719 | 12.19 | 0.725 | 0.61 | 5.35 |

| N719 + 1a | 13.04 | 0.730 | 0.63 | 6.02 |

| N719 + 2a | 13.62 | 0.730 | 0.64 | 6.38 |

| N719 + CDCA | 13.78 | 0.750 | 0.67 | 6.90 |

| N719 + 2a + CDCA | 14.15 | 0.750 | 0.68 | 7.22 |

Data sourced from MDPI jlu.edu.cn. Jsc = short-circuit current density, Voc = open-circuit voltage, FF = fill factor, PCE = power conversion efficiency.

Development of Chemical Sensors and Probes based on this compound Derivatives

The quinoline scaffold is a well-established platform for the development of fluorescent chemical sensors due to its favorable photophysical properties, including a rigid structure and the ability to engage in photoinduced electron transfer (PET) and intramolecular charge transfer (ICT) processes. While specific examples of sensors based on this compound are not prevalent in the reviewed literature, numerous derivatives of quinoline and benzoquinoline have been successfully developed as chemosensors for a variety of analytes.

The design of these sensors often involves functionalizing the quinoline core with specific recognition moieties that can selectively interact with the target analyte. This interaction then triggers a change in the photophysical properties of the molecule, leading to a detectable signal, most commonly a change in fluorescence intensity or color.

Examples of sensors based on related quinoline structures include:

Viscosity Sensors: A novel benzothiophene-quinoline-based fluorescent chemosensor has been developed for monitoring mitochondrial viscosity. This sensor exhibits a significant fluorescence response to changes in viscosity, has a large Stokes shift, and is not significantly affected by pH, polarity, or other analytes, demonstrating excellent specificity jlu.edu.cn.

Metal Ion Sensors: Quinoline derivatives have been extensively used to detect various metal ions. For instance, quinoline-based thiazole (B1198619) derivatives have been synthesized for the selective detection of Fe³⁺, Fe²⁺, and Cu²⁺ ions through fluorescence quenching derpharmachemica.com. Another study reports on a benzothiazole-modified quinoline Schiff base as a fluorescent probe for the selective detection of Zn²⁺ ions researchgate.net. Furthermore, bisquinoline-based fluorescent sensors for cadmium have also been developed rsc.org.

pH and Reactive Species Sensors: Alkylated quinoline-2-thiol (B7765226) derivatives have been shown to be fluorescent and exhibit a reduction in fluorescence in the presence of certain metals and upon changes in pH researchgate.net. Additionally, a quinoline derivative-based two-photon fluorescent probe has been reported for tracking superoxide (B77818) anions both in vitro and in vivo through a "turn-on" fluorescence response nih.gov.